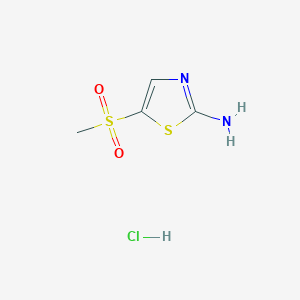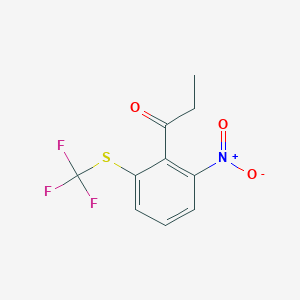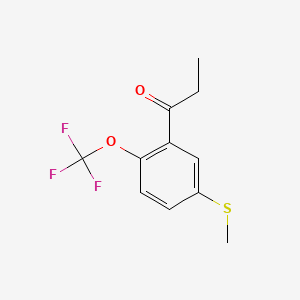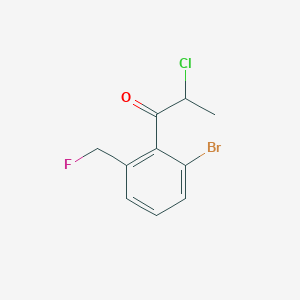
2-Amino-5-methylsulfonylthiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylsulfonylthiazole hydrochloride is a chemical compound with the molecular formula C4H6N2O2S2·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is widely used in pharmaceutical manufacturing and serves as a significant precursor for multidimensional drug synthesis, particularly in medications for hypertension and Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylsulfonylthiazole hydrochloride typically involves the reaction of 2-aminothiazole with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylsulfonylthiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-5-methylsulfonylthiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It serves as a precursor for drugs used in the treatment of hypertension and Parkinson’s disease.
Industry: The compound is used in the development of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylsulfonylthiazole hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its use in hypertension medication, the compound acts as an inhibitor of certain enzymes involved in blood pressure regulation. For Parkinson’s disease, it may interact with neurotransmitter pathways to alleviate symptoms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorothiazole hydrochloride: Another thiazole derivative with similar applications but different substituents.
2-Amino-4-methylthiazole hydrochloride: Similar structure but with a different position of the methyl group.
2-Amino-5-ethylsulfonylthiazole hydrochloride: Similar to 2-Amino-5-methylsulfonylthiazole hydrochloride but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of drugs for hypertension and Parkinson’s disease, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C4H7ClN2O2S2 |
|---|---|
Molecular Weight |
214.7 g/mol |
IUPAC Name |
5-methylsulfonyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O2S2.ClH/c1-10(7,8)3-2-6-4(5)9-3;/h2H,1H3,(H2,5,6);1H |
InChI Key |
RXXCRMNNKPPMGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(S1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)




